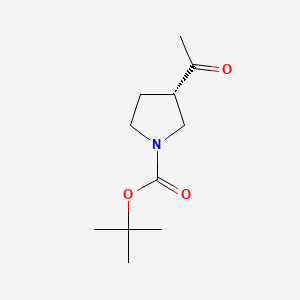

(S)-3-Acetyl-1-Boc-pyrrolidine

Vue d'ensemble

Description

(S)-3-Acetyl-1-Boc-pyrrolidine is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the ester bond . Another approach utilizes flow microreactor systems to introduce the tert-butoxycarbonyl group into the pyrrolidine ring, resulting in a more efficient and sustainable process .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods leverage the advantages of microreactor technology, such as improved reaction control and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Acetyl-1-Boc-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of a manganese catalyst.

Reduction: Reduction reactions can be performed using hydrosilanes or other reducing agents.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, manganese catalysts.

Reduction: Hydrosilanes, catalytic amounts of tris-4-bromophenylamminium radical cation.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include primary alcohols (from oxidation), reduced esters (from reduction), and substituted pyrrolidine derivatives (from substitution).

Applications De Recherche Scientifique

(S)-3-Acetyl-1-Boc-pyrrolidine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (S)-3-Acetyl-1-Boc-pyrrolidine involves its interaction with various molecular targets and pathways. For example, the compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites. The tert-butyl group can also influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (3S)-3-amino-4-phenylbutanoate: Another tert-butyl ester with a similar structure but different functional groups.

tert-Butyl (3S)-3-hydroxy-4-phenylbutanoate: A compound with a hydroxyl group instead of an acetyl group.

Uniqueness

(S)-3-Acetyl-1-Boc-pyrrolidine is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Activité Biologique

(S)-3-Acetyl-1-Boc-pyrrolidine is a pyrrolidine derivative that has garnered attention in various fields of medicinal chemistry and pharmaceutical development due to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{19}N O_{2} and a molecular weight of 213.27 g/mol. The compound features a pyrrolidine ring, an acetyl group, and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents. The Boc group is particularly significant as it allows for selective reactions during synthesis, making it a valuable intermediate in organic chemistry.

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of enzymes such as α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism, and their inhibition can have therapeutic implications for conditions like diabetes.

- α-Amylase Inhibition : In vitro studies have demonstrated that certain pyrrolidine derivatives show significant inhibitory effects on α-amylase, with IC50 values indicating effective concentrations for inhibition. For instance, related compounds have shown IC50 values ranging from 26.24 to 36.32 μg/mL .

- α-Glucosidase Inhibition : Similarly, α-glucosidase inhibitors derived from pyrrolidine structures have been explored for their potential to manage postprandial blood glucose levels. The inhibition assays reveal promising results with comparable efficacy to established drugs like acarbose .

Comparative Studies

A comparative analysis of this compound with other pyrrolidine derivatives highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Boc-3-pyrrolidineacetic acid | C_{11}H_{19}N O_{2} | Contains an additional carboxylic acid moiety |

| 2-Acetyl-1-pyrroline | C_{5}H_{7}N O | Simpler structure with potential flavoring properties |

| 1-(Hydroxyacetyl)-2-pyrrolidinone | C_{6}H_{11}N O_{3} | Hydroxylated derivative with different reactivity |

The structural uniqueness of this compound enables selective interactions that may not occur with other similar compounds, making it a candidate for further development in drug synthesis.

Case Study: Enzyme Inhibition

In a study examining the inhibitory effects of various pyrrolidine derivatives on α-amylase and α-glucosidase, this compound was included as part of a broader investigation into the pharmacological potential of these compounds. The results indicated that modifications to the pyrrolidine structure could enhance binding affinity and inhibitory potency against these enzymes .

Pharmacological Applications

The potential applications of this compound extend beyond enzyme inhibition. Its role as an intermediate in synthesizing bioactive compounds positions it as a crucial player in developing new therapeutic agents for metabolic disorders and other conditions linked to enzyme dysregulation .

Propriétés

IUPAC Name |

tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737936 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374673-89-8 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.